Palladium-Catalyzed Carbonylative Cyclization: This method utilizes 1,7-enynes as starting materials and employs palladium catalysts along with perfluoroalkyl iodides and Mo(CO)6 to generate the 3,4-dihydroquinolin-2(1H)-one scaffold. []
Intramolecular Cyclization: This strategy involves the cyclization of substituted N-aryl cinnamamides using iron catalysts and aliphatic aldehydes, leading to the formation of C3-alkylated 3,4-dihydroquinolin-2(1H)-ones. []
Acid-Mediated Cyclization: Strong acids like triflic acid can promote the intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide, yielding the desired 3,4-dihydroquinolin-2(1H)-one derivative. []
Applications
Medicinal Chemistry: Several 3,4-dihydroquinolin-2(1H)-one derivatives have been investigated for their potential therapeutic applications, including:
Antipsychotic Activity: Analogs of aripiprazole containing the 3,4-dihydroquinolin-2(1H)-one moiety have been synthesized and tested for their neuroleptic activity. []
Histamine H3 Receptor Antagonists: Certain 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones have shown potent H3R antagonistic activities and promising antiseizure effects. []
Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: This class of compounds has demonstrated efficacy in preclinical models of neurological disorders. []
Compound Description: This series of compounds represents aripiprazole analogs where the 2,3-dichlorophenyl-4-piperazine/diazepane moiety is replaced with a 3-methyl-2,7-diphenyl-1,4-diazepan-5-one group. These modifications aimed to explore the impact of structural changes on the compound's properties and potential neuroleptic activity. []
Relevance: These analogs share the core 3,4-dihydroquinolin-2(1H)-one scaffold with 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. The research focuses on modifying substituents around this core structure to investigate their effects on binding affinity for adenosine and adrenergic receptors, as well as their overall drug-likeness. []
Compound Description: This class of compounds features a polycyclic structure incorporating the 3,4-dihydroquinolin-2(1H)-one moiety, along with perfluoroalkyl and carbonyl groups. These compounds were synthesized through a palladium-catalyzed carbonylative cyclization reaction. []
Relevance: The presence of the 3,4-dihydroquinolin-2(1H)-one core links these polycyclic compounds to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. This research highlights the versatility of this core structure in constructing diverse and complex molecules. []
Compound Description: This compound is a 3,4-dihydroquinolin-2(1H)-one derivative with a 1-(4-(trifluoromethyl)phenyl) substituent. Its crystal structure has been determined, providing insights into its spatial arrangement and potential intermolecular interactions. []
Relevance: Sharing the fundamental 3,4-dihydroquinolin-2(1H)-one structure with the target compound, this derivative emphasizes the importance of this scaffold in crystallographic studies and potentially influencing molecular properties through different substituents. []
Compound Description: This group consists of monopeptides, dipeptides, and deprotected monopeptide conjugates linked to the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold. These derivatives were synthesized and investigated for their inhibitory activity against human carbonic anhydrase (hCA) enzymes, antioxidant potential, and cytotoxic effects. []
Relevance: The shared 3,4-dihydroquinolin-2(1H)-one core structure connects these peptide derivatives to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. This research demonstrates the potential of incorporating this scaffold into larger molecules and exploring diverse biological activities. []
Compound Description: This series comprises enantiomerically pure (S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones synthesized through a two-step process involving benzylation and subsequent reduction and cyclization. []
Relevance: These compounds highlight the structural diversity achievable within the 3,4-dihydroquinolin-2(1H)-one family, with variations at the 3-position influencing stereochemistry. This is relevant to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one as it emphasizes the potential for modifying this scaffold to generate diverse analogs. []
Compound Description: This compound represents the hydrochloride salt of a 3,4-dihydroquinolin-2(1H)-one derivative containing an 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl} substituent. Its crystal structure was analyzed and compared to a fluorinated analog to understand the structural influence of fluorine substitution. []
Relevance: This compound emphasizes the potential for modifying the 8-position of the 3,4-dihydroquinolin-2(1H)-one core with complex substituents, like the piperazine derivative found in this example, which may be relevant to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one when considering potential modifications and their impact on structure and properties. []
Compound Description: These two series of compounds, 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline, both incorporate a 6-substituted thiophene amidine group and were designed as potential human neuronal nitric oxide synthase (nNOS) inhibitors. Structure-activity relationship (SAR) studies identified potent and selective nNOS inhibitors within these series. []
Relevance: This research directly investigates 3,4-dihydroquinolin-2(1H)-one derivatives as nNOS inhibitors, highlighting the potential biological significance of this scaffold and its relevance to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one as a starting point for medicinal chemistry investigations. []
6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones as potential antiseizure agents
Compound Description: This series focuses on 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-one derivatives investigated for their histamine H3 receptor (H3R) antagonistic activities and potential as antiseizure agents. Several compounds showed potent H3R antagonistic activity and displayed antiseizure effects in a maximal electroshock seizure (MES) model. []
Relevance: This research directly investigates 6-substituted 3,4-dihydroquinolin-2(1H)-one derivatives, similar to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, exploring their potential as antiseizure agents and highlighting the importance of the 6-position for biological activity in this scaffold. []
Compound Description: This series comprises (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-one derivatives synthesized via a photo-induced radical cyclization reaction. These compounds were investigated for potential anti-hepatic fibrosis properties. []
Relevance: The presence of the core 3,4-dihydroquinolin-2(1H)-one structure links these derivatives to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. The research highlights modifications at the 3- and 4-positions of the core structure and their potential for generating biologically active compounds. []
Compound Description: This set of compounds consists of 3,4-dihydroquinolin-2(1H)-one derivatives containing oxime functionalities, synthesized through alkylation and subsequent reaction with hydroxylamine. These derivatives were evaluated for their antiplatelet and antiproliferative activities. []
Relevance: The shared 3,4-dihydroquinolin-2(1H)-one core structure connects these oxime-containing derivatives to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, emphasizing the versatility of this scaffold for incorporating various functional groups and exploring their impact on biological activity. []
Compound Description: This specific derivative of 3,4-dihydroquinolin-2(1H)-one features a phenyl group at the 4-position and a trifluoromethyl group at the 6-position. Its synthesis and X-ray diffraction data have been reported, providing insights into its structural characteristics. []
Relevance: Both this compound and 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one are part of the broader 3,4-dihydroquinolin-2(1H)-one class, highlighting the impact of different substituents, such as the phenyl and trifluoromethyl groups, on the compound's structure and properties. []
7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones
Compound Description: This series consists of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-one derivatives designed as potential atypical antipsychotics with potent D2 receptor antagonist and 5-HT1A receptor agonist properties. The compounds were synthesized and evaluated for their D2 and 5-HT1A receptor binding affinities. []
Relevance: Although structurally similar to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, these compounds belong to the quinazolinone class due to the nitrogen atom at position 1 of the aromatic ring. This difference highlights the importance of the nitrogen atom's position in determining the compound's classification and potential pharmacological properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.